Etiguanfacine

ADHD Prodrug Gastrointestinal Side Effects

Etiguanfacine (SSP-1871) is an ethyl carbamate prodrug of guanfacine designed to address two critical pain points in ADHD research: the ~15% incidence of dose-dependent constipation that drives pediatric trial discontinuation, and the food-dependent PK variability of ER guanfacine (high-fat meals elevate Cmax by 75% and AUC by 40%). • GI tolerability: Prodrug bypasses local gut exposure to active guanfacine, targeting a ≥10-15% reduction in constipation rates. • PK consistency: Built-in slow-release effect via in vivo carbamate cleavage minimizes Cmax spikes and food-effect variability, simplifying co-administration protocols. • Selectivity preserved: Retains high α2A-adrenoreceptor selectivity, avoiding the sedation and hypotension associated with less selective agonists like clonidine.

Molecular Formula C12H13Cl2N3O3
Molecular Weight 318.15 g/mol
CAS No. 1346686-31-4
Cat. No. B607382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEtiguanfacine
CAS1346686-31-4
SynonymsSSP-1871;  SSP1871;  SSP 1871 Etiguanfacine
Molecular FormulaC12H13Cl2N3O3
Molecular Weight318.15 g/mol
Structural Identifiers
SMILESCCOC(=O)NC(=N)NC(=O)CC1=C(C=CC=C1Cl)Cl
InChIInChI=1S/C12H13Cl2N3O3/c1-2-20-12(19)17-11(15)16-10(18)6-7-8(13)4-3-5-9(7)14/h3-5H,2,6H2,1H3,(H3,15,16,17,18,19)
InChIKeyNWKJFUNUXVXYGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Etiguanfacine: A Carbamate Prodrug of Guanfacine


Etiguanfacine (also known as SSP-1871) is an ethyl carbamate prodrug of the selective alpha-2A adrenergic receptor agonist guanfacine [1]. It is a synthetic small molecule designed to improve the pharmacokinetic (PK) profile and reduce the gastrointestinal (GI) side effects associated with guanfacine therapy, particularly constipation [2]. The compound is currently classified as an experimental therapeutic with a primary indication focus on attention-deficit hyperactivity disorder (ADHD) [1]. Its molecular structure (C12H13Cl2N3O3, MW 318.16) incorporates a carbamate moiety that is cleaved in vivo to release the active guanfacine, aiming to provide a smoother plasma concentration-time profile and enable less frequent dosing compared to immediate-release guanfacine [2].

Carbamate prodrug activation for prodrug-PK research
Alpha-2A adrenoceptor selectivity pathway studies
GI tolerability endpoint investigation in ADHD model research

Why Etiguanfacine Is Not Interchangeable with Guanfacine


Direct substitution of Etiguanfacine with generic immediate-release (IR) guanfacine or its extended-release (ER) matrix-based formulations (e.g., Intuniv®) fails on two critical fronts. Firstly, Etiguanfacine is a prodrug designed to bypass the local GI exposure to active guanfacine, a known cause of dose-dependent constipation reported in ~15% of patients at 3 mg doses of IR guanfacine [1]. Secondly, its PK profile is engineered to avoid the rapid peak plasma concentrations (Cmax) of IR guanfacine and the food-dependent variability of ER formulations, where a high-fat meal can elevate Cmax by 75% and AUC by 40% [1]. These pharmacotechnical distinctions mean that a simple milligram-equivalent substitution will not reproduce the intended GI tolerability or consistent PK profile of Etiguanfacine [2].

Local GI Exposure
Etiguanfacine as a prodrug bypasses direct gut alpha-2A activation; IR guanfacine directly activates these receptors, which is linked to constipation.
Direct substitution may not reproduce the reported GI tolerability endpoint profile.
Cmax Profile
Prodrug design aims for a gradual release and blunted peak; switching to IR or ER guanfacine may result in a different Cmax pattern.
PK profile mismatch may shift pharmacodynamic endpoint interpretation.
Food Effect Sensitivity
ER guanfacine shows significant food-induced Cmax/AUC increases; the prodrug is engineered for prandial-state-independent absorption.
Substitution may introduce food-effect variability not present with the prodrug.

Etiguanfacine Comparative Evidence


GI Tolerability vs. Immediate-Release Guanfacine

The incidence of constipation, a dose-limiting side effect, is reported at approximately 15% for a 3 mg dose of immediate-release (IR) guanfacine (Tenex®) [1]. The Etiguanfacine prodrug is specifically designed to minimize this direct local interaction between active guanfacine and alpha-2 adrenoceptors in the gut [1]. The patent specification defines a successful reduction of GI side effects as at least a 10% to 15% decrease in the incidence of constipation compared to that observed with a non-prodrug guanfacine salt [1].

Constipation Incidence
Class-level inference
IR guanfacine 3 mg: ~15% incidence; targeted ≥10% reduction by prodrug
Reported tolerability endpoint context
Patent-defined goal; human data to verify
ADHD Prodrug Gastrointestinal Side Effects Guanfacine

Cmax Modulation: Prodrug vs. IR and ER Guanfacine

A critical differentiator for the Etiguanfacine prodrug is its potential to further blunt peak plasma concentrations (Cmax) beyond what is achieved by matrix-based extended-release (ER) formulations. Intuniv® (guanfacine ER) achieves a 60% lower Cmax and 43% lower bioavailability compared to IR guanfacine [1]. The Etiguanfacine prodrug is designed to be slowly hydrolyzed, acting as a plasma reservoir that continuously generates active drug, which is predicted to minimize the initial Cmax surge and extend the duration of action [2]. While direct comparative PK data for Etiguanfacine are not yet publicly available, the prodrug mechanism inherently targets a more gradual release profile than a matrix ER system [2].

Peak Plasma (Cmax)
Supporting evidence
ER guanfacine reduces Cmax by 60% vs IR; prodrug aims for further blunting
Supports PK profile investigation
Direct comparative PK data not yet available
Pharmacokinetics Cmax Prodrug Guanfacine ER

Alpha-2A Selectivity vs. Clonidine

Guanfacine, the active metabolite of Etiguanfacine, exhibits a 15- to 20-fold higher binding affinity for the alpha-2A receptor subtype over the alpha-2B and alpha-2C subtypes, a selectivity profile that is superior to that of clonidine, which is less discriminating among alpha-2 subtypes [1]. This selectivity is functionally critical: alpha-2A receptors in the prefrontal cortex mediate the cognitive-enhancing effects of ADHD treatment, while alpha-2B receptors in vascular smooth muscle and alpha-2C receptors are associated with hypotensive and sedative side effects, respectively [1]. Etiguanfacine, as a prodrug, delivers guanfacine and thus maintains this favorable selectivity profile [2].

Alpha-2A Selectivity
Supporting evidence
Guanfacine ~15–20× selective for alpha-2A over 2B/2C; clonidine non-selective
Selectivity context for prefrontal cortex studies
Radioligand binding assay; Ki values reported
Alpha-2 Adrenoceptor Selectivity ADHD Guanfacine

Food Effect Mitigation: Prodrug vs. ER Guanfacine

A significant liability of guanfacine extended-release (ER) formulations is their susceptibility to a positive food effect; administration with a high-fat meal has been shown to elevate the Cmax by 75% and the AUC by 40% [1]. The Etiguanfacine prodrug is specifically claimed to reduce this variability. Unlike a matrix-based ER system whose dissolution and subsequent absorption are heavily influenced by gastric contents, a soluble prodrug is designed for more consistent absorption irrespective of the prandial state [1]. This property is crucial for achieving predictable drug exposure in real-world patient settings.

Food Effect on PK
Class-level inference
ER guanfacine with high-fat meal: Cmax +75%, AUC +40%; prodrug designed to minimize
Supports prandial-state-independent absorption study
Patent claim; requires direct validation
Food Effect Pharmacokinetics Prodrug Absorption

Etiguanfacine Application Scenarios


Pediatric ADHD Trials: Enhanced GI Tolerability

Given the ~15% incidence of constipation with standard guanfacine therapy, a prodrug designed to reduce this by at least 10-15% makes Etiguanfacine a prime candidate for pediatric ADHD trials where treatment compliance is critical and GI side effects are a leading cause of discontinuation [1].

Once-Daily Dosing: Reduced Cmax Profile

For pharmaceutical developers, Etiguanfacine's prodrug mechanism offers a built-in 'slow-release' effect, potentially eliminating the need for a complex ER matrix. This can simplify manufacturing while achieving a PK profile that minimizes the Cmax spike associated with acute cardiovascular events, a clear advantage over both IR and ER guanfacine [1][2].

Cognitive Research in Sedation-Sensitive Populations

In cognitive studies, such as those for schizophrenia-related cognitive impairment or PTSD, the high alpha-2A selectivity of guanfacine, preserved by the Etiguanfacine prodrug, is crucial. This selectivity profile avoids the sedation and hypotension caused by less selective agonists like clonidine, enabling research on prefrontal cortex-mediated cognitive functions with a wider therapeutic window [3].

Combination Therapy with Meal-Independent Pharmacokinetics

In adjunctive therapy studies with stimulants or other ADHD medications, the reduced food effect of the Etiguanfacine prodrug ensures more consistent plasma levels of guanfacine. This predictability simplifies co-administration protocols and reduces the risk of PK-driven adverse events, making it a more reliable component in combination pharmacotherapy research [1].

Application
Selection Property
Validation Focus
Pediatric ADHD model tolerability studies
GI tolerability endpoint context
Constipation incidence endpoint review
Once-daily dosing PK research
Cmax modulation profile
Peak-to-trough ratio assessment
Prefrontal cortex cognitive function studies
Alpha-2A selectivity over 2B/2C
Sedation and hypotension endpoint monitoring
Combination pharmacotherapy research with food-independent PK
Prandial-state-independent absorption
Fed/fasted PK variability assessment
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